molecular formula C11H4ClF5O2 B5744543 6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one

6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one

Cat. No.: B5744543
M. Wt: 298.59 g/mol
InChI Key: USEWTMKIXWKGIN-UHFFFAOYSA-N
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Description

6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of aromatic compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of chlorine and pentafluoroethyl groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF5O2/c12-5-1-2-8-6(3-5)7(18)4-9(19-8)10(13,14)11(15,16)17/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEWTMKIXWKGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4H-chromen-4-one with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-chromenones, while oxidation reactions can produce chromenone-quinones.

Scientific Research Applications

6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of chromenones, including this compound, exhibit anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

    6-chloro-2-fluoropurine: This compound also contains a chlorine atom and a fluorinated group, but it belongs to the class of purines rather than chromenones.

    Indole derivatives: Indole derivatives are another class of aromatic compounds with diverse biological activities.

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